molecular formula C7H16ClFN2 B15232177 (4-Fluoro-1-methylpiperidin-4-yl)methanaminehydrochloride

(4-Fluoro-1-methylpiperidin-4-yl)methanaminehydrochloride

Cat. No.: B15232177
M. Wt: 182.67 g/mol
InChI Key: TYVRFUONIUTQQU-UHFFFAOYSA-N
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Description

(4-Fluoro-1-methylpiperidin-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C7H16ClFN2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1-methylpiperidin-4-yl)methanaminehydrochloride typically involves the reaction of 4-fluoropiperidine with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-methylpiperidin-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with substituted functional groups replacing the fluorine atom.

Scientific Research Applications

(4-Fluoro-1-methylpiperidin-4-yl)methanaminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-1-methylpiperidin-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-1-methylpiperidin-4-yl)methanamine
  • (4-Fluoro-1-methylpiperidin-4-yl)methanol
  • (4-Fluoro-1-methylpiperidin-4-yl)acetic acid

Uniqueness

(4-Fluoro-1-methylpiperidin-4-yl)methanaminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H16ClFN2

Molecular Weight

182.67 g/mol

IUPAC Name

(4-fluoro-1-methylpiperidin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H15FN2.ClH/c1-10-4-2-7(8,6-9)3-5-10;/h2-6,9H2,1H3;1H

InChI Key

TYVRFUONIUTQQU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CN)F.Cl

Origin of Product

United States

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